![molecular formula C16H16N2O4 B4735822 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4735822.png)
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB is a pyrimidine derivative with a cyclopentyl group attached to the benzylidene moiety.
Mechanism of Action
The mechanism of action of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its anticancer activity by inducing apoptosis in cancer cells. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of fungi and viruses by interfering with their replication processes. The neuroprotective and cognitive-enhancing effects of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione may be due to its ability to modulate neurotransmitter levels and to protect against oxidative stress.
Biochemical and Physiological Effects:
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a low toxicity profile and to be well-tolerated in animal studies. It has been found to have a half-life of approximately 4 hours and to be metabolized in the liver. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have an inhibitory effect on the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antifungal activity against Candida albicans and antiviral activity against the herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad-spectrum activity against various types of cancer cells, fungi, and viruses. Additionally, 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and to determine its potential side effects.
Future Directions
There are several future directions for research on 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, further studies are needed to determine the optimal dosage and administration methods for 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. Another area of interest is the investigation of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential fluorescent probe for detecting metal ions. Finally, further studies are needed to fully understand the mechanism of action of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and to determine its potential therapeutic applications in various disease states.
Scientific Research Applications
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
5-[(4-cyclopentyloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-14-13(15(20)18-16(21)17-14)9-10-5-7-12(8-6-10)22-11-3-1-2-4-11/h5-9,11H,1-4H2,(H2,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNHLVONWLVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Cyclopentyloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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